
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a dimethylamino group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-(dimethylamino)-4-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Benzyl bromide in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl group can enhance lipophilicity, facilitating membrane penetration. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)piperidine: Lacks the benzyl and carboxylate groups, making it less lipophilic and potentially less active.
Benzyl 4-piperidinecarboxylate: Lacks the dimethylamino group, which may reduce its ability to interact with certain molecular targets.
4-Methylpiperidine-1-carboxylate: Lacks both the benzyl and dimethylamino groups, resulting in different chemical and biological properties.
Uniqueness
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzyl and dimethylamino groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(17(2)3)9-11-18(12-10-16)15(19)20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Clave InChI |
YCMYNTRZNYKEKB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


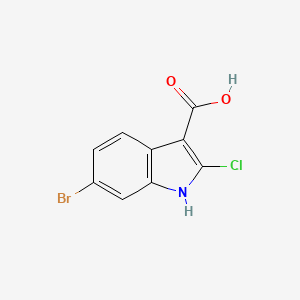
![[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B12327100.png)

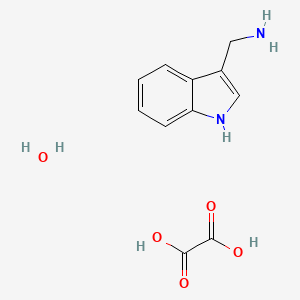



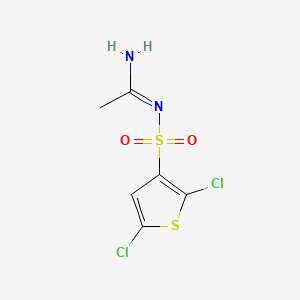
![4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline](/img/structure/B12327125.png)
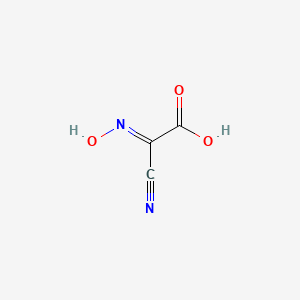
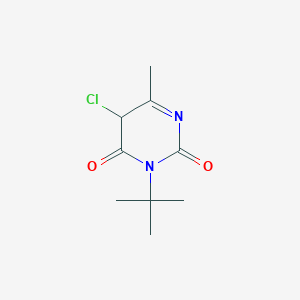

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12327133.png)
![4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-](/img/structure/B12327137.png)
